molecular formula C15H13N3O3S B5579184 2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide

2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide

Cat. No. B5579184
M. Wt: 315.3 g/mol
InChI Key: YNZKYTDWCWLDHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidine derivatives involves multistep chemical reactions starting from basic organic compounds. For example, derivatives have been synthesized by attaching different aryloxy groups to the pyrimidine ring, using methyl 3-methoxy-5-methylbenzoate as a key intermediate. This process demonstrates the compound's complex synthesis pathway, which has been explored for the potential development of new anticancer agents (Al-Sanea et al., 2020).

Molecular Structure Analysis

Molecular structure analysis, including crystal structure determination and density functional theory (DFT) calculations, provides insight into the compound's geometric bond lengths, bond angles, and electronic properties. Such studies reveal the compound's optimized geometry and the character of its molecular electrostatic potential (MEP) surface map, aiding in understanding its reactivity and interactions at the molecular level (Huang et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of thieno[2,3-d]pyrimidine derivatives towards various reagents has been extensively studied. These compounds can undergo multiple reactions, including acetylation, formylation, and reactions with primary and heterocyclic amines, leading to a wide range of products. This reactivity is crucial for synthesizing novel derivatives with potential biological activities (Farouk et al., 2021).

Scientific Research Applications

Anticancer Activity

A study by Al-Sanea et al. (2020) explored the design, synthesis, and in vitro cytotoxic activity of certain acetamide derivatives, highlighting their potential anticancer properties. These compounds demonstrated appreciable cancer cell growth inhibition against several cancer cell lines, indicating their promise as anticancer agents Al-Sanea, M. M., Parambi, D. G., Shaker, M., Elsherif, H., Elshemy, H. A., Bakr, R., Al-Warhi, T., Gamal, M., & Abdelgawad, M. (2020). Russian Journal of Organic Chemistry, 56, 514-520.

Radiosynthesis for Imaging

Dollé et al. (2008) detailed the radiosynthesis of a selective radioligand, [18F]PBR111, for imaging the translocator protein (18 kDa) with PET, based on a novel series of acetamide derivatives. This work showcases the compound's application in developing diagnostic tools and understanding molecular interactions within biological systems Dollé, F., Hinnen, F., Damont, A., Kuhnast, B., Fookes, C., Pham, T., Tavitian, B., & Katsifis, A. (2008). Journal of Labelled Compounds and Radiopharmaceuticals, 51, 435-439.

Anti-Inflammatory and Analgesic Agents

A study by Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This research indicates the potential of acetamide derivatives in developing new therapeutic agents Abu‐Hashem, A., Al-Hussain, S., & Zaki, M. (2020). Molecules, 25.

Antimicrobial Activity

Kerru et al. (2019) investigated the synthesis and antimicrobial activity of novel thienopyrimidine linked rhodanine derivatives. The study found potent antibacterial and antifungal potencies against several pathogens, suggesting the utility of acetamide derivatives in antimicrobial drug development Kerru, N., Maddila, S., Maddila, S., Sobhanapuram, S., & Jonnalagadda, S. (2019). Canadian Journal of Chemistry.

properties

IUPAC Name

2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-21-10-4-2-9(3-5-10)11-7-22-14-13(11)15(20)18(8-17-14)6-12(16)19/h2-5,7-8H,6H2,1H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZKYTDWCWLDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide

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